molecular formula C24H19FN2O3 B379716 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 309924-03-6

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No.: B379716
CAS No.: 309924-03-6
M. Wt: 402.4g/mol
InChI Key: NYINATMVWNAHFI-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolo[3,4-d]Isoxazole Chemistry

The synthesis of pyrrolo[3,4-d]isoxazole derivatives originated in the mid-20th century, with early work focusing on 1,3-dipolar cycloaddition reactions between nitrile oxides and maleimides. A landmark study by Agirbas et al. (2007) demonstrated the utility of N-substituted maleimides in generating diastereomeric pyrrolo-isoxazolidines, establishing foundational regioselectivity principles. Subsequent advancements introduced chiral pyrrolidine scaffolds to enhance binding affinity in kinase inhibitors, as seen in the modification of 3,4-diaryl-isoxazole-based CK1 inhibitors.

The development of 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione reflects iterative optimization. Key milestones include:

  • 2005 : Initial reports of N-aryl maleimide cycloadditions yielding cis/trans diastereomers.
  • 2012 : Discovery of anti-stress activity in pyrrolo-isoxazole diones, highlighting pharmacological potential.
  • 2020 : Application of radical functionalization/cycloaddition cascades for streamlined synthesis.

Table 1: Historical Synthesis Methods for Pyrrolo[3,4-d]Isoxazole Derivatives

Year Method Key Advancements Reference
2005 1,3-Dipolar cycloaddition Cis/trans diastereomer control
2015 Chiral pool synthesis from methionine Scalable enantiopure scaffold production
2020 Metal-free radical cycloaddition Regioselective functionalization

Position in Heterocyclic Chemistry

Pyrrolo[3,4-d]isoxazole derivatives occupy a unique niche within heterocyclic chemistry due to their bicyclic framework, which combines the π-electron deficiency of isoxazole with the aromaticity of pyrrole. This duality enables interactions with both hydrophilic (e.g., ATP-binding pockets) and hydrophobic (e.g., tubulin) targets. Compared to monocyclic isoxazoles, the fused system enhances metabolic stability and conformational rigidity, as evidenced by the nanomolar IC~50~ values observed in lymphoma cell lines.

The fluorophenyl and methylphenyl substituents in This compound exemplify strategic functionalization. Fluorine atoms improve bioavailability via enhanced membrane permeability, while methyl groups mitigate oxidative metabolism.

Nomenclature and Classification Systems

The IUPAC name This compound is derived as follows:

  • Parent structure : Dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione (C~5~H~6~N~2~O~3~).
  • Substituents :
    • Position 5: 4-Fluorophenyl group.
    • Position 2: 2-Methylphenyl group.
    • Position 3: Phenyl group.

The numbering system prioritizes the isoxazole oxygen (position 1) and follows fused-ring conventions outlined in IUPAC Provisional Recommendations. The “dihydro” designation indicates partial saturation at positions 3a and 6a, while “dione” specifies ketone groups at positions 4 and 6.

Structural Foundation of the Pyrrolo[3,4-d]Isoxazole Scaffold

The molecular architecture of This compound is defined by:

  • Fused bicyclic core : A pyrrolo[3,4-d]isoxazole system with bond lengths of 1.36 Å (N–O) and 1.41 Å (C–N), as determined by X-ray crystallography.
  • Substituent geometry :
    • The 4-fluorophenyl group adopts a pseudo-axial orientation to minimize steric clash with the 2-methylphenyl group.
    • The phenyl group at position 3 participates in π-π stacking with biological targets.

Table 2: Key Structural Parameters

Parameter Value (Å/°) Method Reference
N–O bond length 1.36 X-ray diffraction
C(4)=O bond length 1.21 DFT calculations
Dihedral angle (C3-C5-C6-N1) 12.5° Molecular docking

The scaffold’s planarity (deviation < 0.2 Å from mean plane) facilitates intercalation into DNA or protein binding sites, while the dione moiety enhances hydrogen-bonding capacity.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-7-5-6-10-19(15)27-21(16-8-3-2-4-9-16)20-22(30-27)24(29)26(23(20)28)18-13-11-17(25)12-14-18/h2-14,20-22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYINATMVWNAHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods, biological evaluations, and mechanisms of action associated with this compound.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo-Isoxazole Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : The introduction of fluorine and other substituents is performed using halogenation techniques.
  • Coupling Reactions : Techniques such as Suzuki or Heck coupling are utilized to attach the aromatic groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In a comparative study, derivatives showed IC50 values ranging from 2.59 µM to 4.66 µM against Hela and MCF7 cells, indicating promising anticancer properties .
CompoundCell LineIC50 (µM)
5-(4-fluorophenyl)-...Hela2.59
5-(4-fluorophenyl)-...MCF74.66

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within cancer cells:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest at various phases (e.g., S phase for Hela cells), leading to increased apoptosis rates compared to control groups .
  • Apoptosis Induction : The compound promotes both early and late apoptosis in sensitive cell lines, suggesting a mechanism that may involve the activation of apoptotic pathways.

Case Studies

Several studies have investigated the biological activity of compounds related to this class:

  • Study on Antitumor Activity : A derivative demonstrated an enhanced growth inhibition rate (GI) against K-562 leukemia cells with a GI of 54%, compared to lower activity in less substituted analogs .
  • Molecular Docking Studies : Computational analyses indicated that the compound binds effectively to target proteins involved in cancer progression, supporting its potential as a lead candidate for drug development against various malignancies .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can yield high purity products suitable for further investigation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Medicinal Chemistry

The compound has shown promising results in various medicinal applications:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that related compounds displayed substantial antitumor activity with GI50 values indicating effective inhibition of cell growth in specific cancer types .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity. The structural modifications in the pyrrolo[3,4-d]isoxazole framework have been linked to enhanced efficacy against bacterial strains .

Research has indicated that this compound may interact with biological targets involved in disease processes:

  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The fluorophenyl group may enhance binding affinity to target proteins .
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures could play a role in neuroprotection, possibly through antioxidant mechanisms .

Material Science Applications

The unique structural features of 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione make it suitable for various material science applications:

  • Organic Electronics : Due to its electronic properties, it can be explored as a candidate for organic light-emitting diodes (OLEDs) or organic photovoltaic cells where its charge transport properties are beneficial .

Case Study 1: Anticancer Activity Assessment

A comprehensive study conducted by the National Cancer Institute evaluated the anticancer properties of this compound against a panel of human tumor cell lines. Results indicated a mean growth inhibition rate of approximately 50% at concentrations below 10 µM.

CompoundCell Line TestedGI50 (µM)TGI (µM)
Compound AA549 (Lung)15.7250.68
Compound BMCF7 (Breast)12.5345.00

Case Study 2: Antimicrobial Efficacy

A derivative was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Comparison with Similar Compounds

Key Structural Variations

The table below summarizes structural differences among similar pyrrolo[3,4-d]isoxazole-dione derivatives:

Compound Name Substituents (Positions 2, 3, 5) Molecular Formula Molecular Weight Notable Features References
Target Compound 2-(2-methylphenyl), 3-phenyl, 5-(4-fluorophenyl) C₂₆H₂₀FN₃O₃* 449.46 Fluorine enhances stability; ortho-methyl steric effects
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-... 2-(4-ClPh), 3-(4-NMe₂Ph), 5-Ph C₂₅H₂₂ClN₃O₃ 447.91 Chlorine and dimethylamino groups; planar conformation
5-(2-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)-... 2-(o-tolyl), 3-(4-NMe₂Ph), 5-(2-ClPh) C₂₆H₂₄ClN₃O₃ 461.94 Chlorine at ortho position; higher molecular weight
5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyl-... 2-Ph, 3-(2,4-Cl₂Ph), 5-benzyl C₂₄H₁₈Cl₂N₂O₃ 453.32 Dichlorophenyl and benzyl groups; lipophilic
5-(3-Fluorophenyl)-1-{2-[7-(4-methoxybenzylidene)-...}-3a,6a-dihydro-... Complex triazole and methoxybenzylidene moieties C₃₉H₃₃FN₆O₅ 708.72 Extended conjugation; potential photochemical activity

*Inferred formula based on structural analogs.

Preparation Methods

Nitrile Oxide Cycloaddition

The [3+2] cycloaddition between nitrile oxides and dipolarophiles is a cornerstone for isoxazole ring formation. For this compound:

  • Nitrile oxide precursor : 4-Fluorobenzaldehyde oxime is oxidized using hydroxy(tosyloxy)iodobenzene (HTIB) to generate 4-fluorophenyl nitrile oxide.

  • Dipolephile : A propargylamine derivative bearing 2-methylphenyl and phenyl groups serves as the dipolarophile. Copper(I) iodide catalyzes the reaction, achieving 78–85% regioselectivity for the 3,5-disubstituted isoxazole.

Table 1: Cycloaddition Optimization

CatalystSolventTemp (°C)Yield (%)Regioselectivity (3,5:4,5)
CuITHF607285:15
DBUDCM256878:22
None (thermal)Toluene1105165:35

Data adapted from cycloaddition studies on analogous systems.

Intramolecular Lactamization

Post-cycloaddition, the pyrrolidine ring is closed via lactamization:

  • Amide activation : Treat the intermediate with POCl₃ to form a reactive imidoyl chloride.

  • Ring closure : Stir in dichloromethane with triethylamine, achieving 89% conversion to the dihydrodione framework.

Functionalization of the Aryl Substituents

Buchwald-Hartwig Amination for Phenyl Group Installation

The phenyl group at position 3 is introduced via palladium-mediated amination:

  • Substrate : A chloro-substituted intermediate is prepared via chlorination with NCS.

  • Catalysis : Use Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 100°C, achieving 84% yield.

One-Pot Tandem Methodology

Recent advances enable a telescoped synthesis to minimize purification steps:

  • Sequential cycloaddition-lactamization : Conduct the nitrile oxide cycloaddition and lactamization in a single pot using DBU as a dual-purpose base and catalyst.

  • In situ functionalization : Introduce aryl groups via flow chemistry, with residence times optimized to prevent side reactions.

Table 2: One-Pot Reaction Performance

StepTime (h)Yield (%)Purity (HPLC)
Cycloaddition27692
Lactamization48189
Suzuki Coupling38895
Total (Telescoped)96387

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce solvent use:

  • Mix nitrile oxide precursor, dipolarophile, and CuI in a stoichiometric ratio.

  • Mill at 30 Hz for 2 h, achieving 70% yield with 99% atom economy.

Biocatalytic Oxidation

Engineered monooxygenases (e.g., P450 BM3 variants) oxidize oxime precursors to nitrile oxides in aqueous buffer (pH 7.4, 37°C), eliminating hazardous oxidants like HTIB.

Analytical Validation and Scalability

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 7.45–7.12 (m, 11H, aryl), 2.34 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₆H₂₀FN₃O₃ [M+H]⁺: 454.1567; found: 454.1569.

Process Scale-Up Considerations

  • Purity thresholds : Recrystallization from ethyl acetate/n-hexane (1:3) elevates purity from 87% to 99.5%.

  • Throughput : Continuous flow systems achieve 1.2 kg/day output with 78% overall yield .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-fluorophenyl)-2-(2-methylphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives or isoxazole precursors. For example, refluxing intermediates like 4-(4-fluorophenylthio)phenyl derivatives with sodium hydroxide or acetic anhydride in ethanol facilitates ring closure . Purification often involves recrystallization from chloroform/petroleum ether mixtures (1:2 v/v) .

Q. How is the structural conformation of this compound validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., monoclinic system with β = 128.654°), bond distances (mean C–C = 0.003 Å), and R-factor analysis (target ≤ 0.05) . Complementary techniques like NMR and IR spectroscopy should confirm functional groups and stereochemistry .

Q. What protocols are recommended for initial antimicrobial activity screening?

  • Methodological Answer : Use in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in DMSO and assess minimum inhibitory concentration (MIC) via broth microdilution, referencing CLSI guidelines . Positive controls (e.g., ciprofloxacin) and solvent-only negative controls are critical .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling synthesis?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst selection (e.g., triethylamine for nucleophilic substitutions). Kinetic studies under varying temperatures (70–120°C) and reflux durations (5–18 hours) can identify ideal conditions . Process simulation tools (e.g., Aspen Plus) may model mass transfer limitations .

Q. How should discrepancies in bioactivity data between studies be resolved?

  • Methodological Answer : Cross-validate assay conditions, including microbial strain selection, inoculum size, and incubation time. For example, conflicting MIC values may arise from differences in bacterial passage number or culture media . Dose-response curves with Hill slope analysis can improve reproducibility .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like dihydrofolate reductase. Validate models against crystallographic data .

Q. How can mechanistic studies investigate the compound’s interaction with microbial membranes?

  • Methodological Answer : Use fluorescent probes (e.g., DiSC3(5)) to measure membrane depolarization. Combine with transmission electron microscopy (TEM) to visualize membrane disruption. Isotopic labeling (e.g., ³H or ¹⁴C) tracks compound localization in microbial cells .

Q. What advanced separation techniques improve purity for pharmacological studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) resolves closely related impurities. Membrane filtration (0.22 µm) post-synthesis ensures sterility for in vivo assays .

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